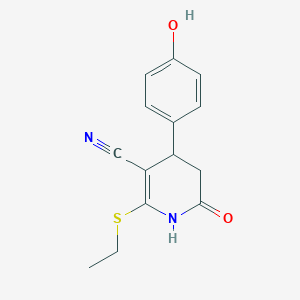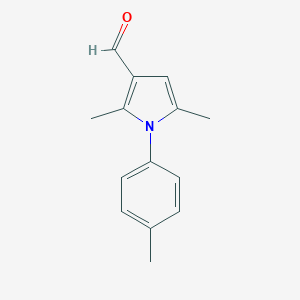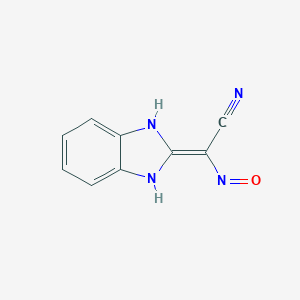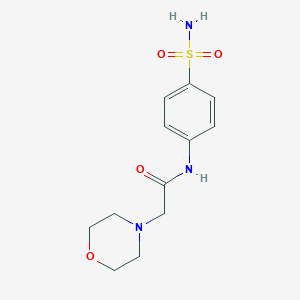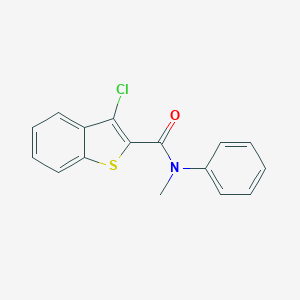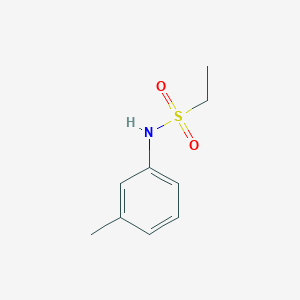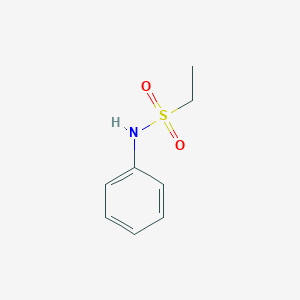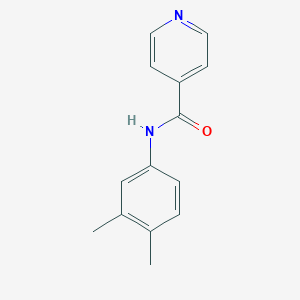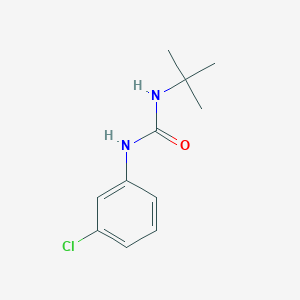
1-Tert-butyl-3-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3-(3-chlorophenyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as Chlorotoluron and has been used as a herbicide. However, in
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-3-(3-chlorophenyl)urea is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Biochemische Und Physiologische Effekte
1-Tert-butyl-3-(3-chlorophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholine in the brain, which can lead to a decrease in cognitive function. It has also been shown to have an effect on the nervous system, causing convulsions and other neurological symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Tert-butyl-3-(3-chlorophenyl)urea in lab experiments is its ability to inhibit enzyme activity. This can be useful in the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It can cause harm to the nervous system and other organs, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 1-Tert-butyl-3-(3-chlorophenyl)urea in scientific research. One potential direction is in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is in the study of enzyme inhibition and the development of new drugs for the treatment of various diseases. Overall, 1-Tert-butyl-3-(3-chlorophenyl)urea has many potential applications in scientific research and is an important compound for further study.
Synthesemethoden
The synthesis of 1-Tert-butyl-3-(3-chlorophenyl)urea is a multistep process that involves the reaction of 3-chloroaniline with tert-butyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-Tert-butyl-3-(3-chlorophenyl)urea in its pure form.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-3-(3-chlorophenyl)urea has been widely used in scientific research for its potential applications in various fields. One of its main applications is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can be useful in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
414897-78-2 |
|---|---|
Produktname |
1-Tert-butyl-3-(3-chlorophenyl)urea |
Molekularformel |
C11H15ClN2O |
Molekulargewicht |
226.7 g/mol |
IUPAC-Name |
1-tert-butyl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15) |
InChI-Schlüssel |
YNEOHINYTJZRNL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




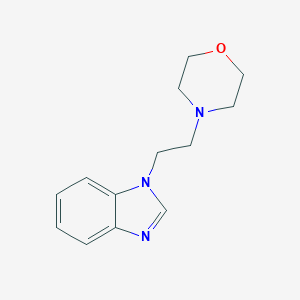
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
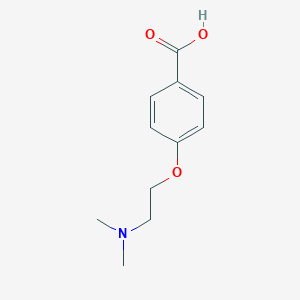
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
